Cas no 29821-96-3 (Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-)

Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- structure
29821-96-3 structure
Product Name:Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
CAS-nummer:29821-96-3
MF:C18H14N6O3S2
MW:426.472159862518
CID:291201
PubChem ID:419380
Update Time:2025-04-19

Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide, 4-[2-(8-hydroxy-5-quinolinyl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
    • 4-((8-hydroxyquinolin-5-yl)diazenyl)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide
    • 3-Morpholinone, 4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-
    • 4-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-3-morpholinone
    • 4-(8-hydroxy-quinolin-5-ylazo)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
    • AGN-PC-0D0VUT
    • CTK3H5938
    • 4-((8-hydroxyquinolin-5-yl)diazenyl)-N-(5-methyl-1,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide
    • 29821-96-3
    • NSC114379
    • NSC-114379
    • Inchi: 1S/C18H14N6O3S2/c1-11-20-23-18(28-11)24-29(26,27)13-6-4-12(5-7-13)21-22-15-8-9-16(25)17-14(15)3-2-10-19-17/h2-10,25H,1H3,(H,23,24)/b22-21+
    • InChI-sleutel: SFILKVPTXQDZEH-QURGRASLSA-N
    • LACHT: S(C1C=CC(=CC=1)/N=N/C1=CC=C(C2C1=CC=CN=2)O)(NC1=NN=C(C)S1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 426.05712
  • Monoisotopische massa: 426.05688
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 5
  • Complexiteit: 773
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 163

Experimentele eigenschappen

  • Dichtheid: 1.59
  • Kookpunt: 662.2°Cat760mmHg
  • Vlampunt: 354.3°C
  • Brekindex: 1.776
  • PSA: 126.3
  • LogboekP: 4.81920
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.